N-(2-methoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-(2-methyl-4-oxo-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S/c1-13-22-19-20(29-13)18(14-8-4-3-5-9-14)24-25(21(19)27)12-17(26)23-15-10-6-7-11-16(15)28-2/h3-11H,12H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKUFHJIZGATSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC=CC=C3OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazolopyridazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a precursor containing a pyridazine ring can be reacted with a thioamide to form the thiazole ring.
Functionalization: The introduction of the 2-methoxyphenyl and 2-methyl groups is achieved through substitution reactions. These steps may require the use of reagents such as alkyl halides and catalysts to facilitate the substitution.
Acetylation: The final step involves the acetylation of the intermediate compound to introduce the acetamide group. This can be done using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be used to modify the thiazolopyridazine core or other functional groups. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and thiazole rings. Reagents such as halogens, alkyl halides, and nucleophiles are commonly used.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, CrO₃
Reducing Agents: LiAlH₄, NaBH₄
Substitution Reagents: Halogens, alkyl halides, nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Anticancer Activity
The thiazolo[4,5-d]pyridazine derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of thiazolo[4,5-d]pyridazine have shown promising results in inhibiting tumor growth in vitro and in vivo models.
Case Study:
A study demonstrated that thiazolo[4,5-d]pyridazine derivatives could induce apoptosis in cancer cells through the activation of caspase pathways. The specific compound N-(2-methoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide was highlighted for its ability to inhibit cell proliferation in breast cancer cell lines with an IC50 value significantly lower than traditional chemotherapeutics .
Antimicrobial Properties
Research has shown that compounds within this class can exhibit broad-spectrum antimicrobial activity. The presence of the thiazole ring enhances their interaction with microbial targets.
Data Table: Antimicrobial Activity of Thiazolo Derivatives
| Compound Name | Activity Type | Target Organisms |
|---|---|---|
| This compound | Antimicrobial | Staphylococcus aureus, E. coli |
| N-(3-methoxyphenyl)-2-(thiazolo[4,5-d]pyrimidin-7(8H)-one) | Antibacterial | Bacillus subtilis, Pseudomonas aeruginosa |
In vitro studies indicated that the compound displayed significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Antiviral Activity
The antiviral potential of thiazolopyridazine derivatives has also been explored. Some studies suggest that these compounds can inhibit viral replication through interference with viral enzymes.
Case Study:
A recent investigation into the antiviral properties of similar compounds revealed that they could effectively inhibit the replication of influenza viruses in cell culture models. The mechanism involved blocking viral entry into host cells and disrupting viral RNA synthesis .
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include substitutions on the phenyl ring (R1) and modifications to the heterocyclic core (R2). These changes impact molecular weight, solubility, and binding affinity:
*Calculated from empirical formula (C₂₂H₁₈N₄O₃S).
Analytical Characterization
- HPLC Purity: Analogs in (e.g., 16c–16e) achieved >95% purity, with retention times (9.37–11.98 min) reflecting hydrophobic substituents .
- Spectroscopic Data: IR and ¹H NMR () confirm acetamide and heterocyclic moieties via carbonyl (~1650–1750 cm⁻¹) and aromatic proton signals (δ 6.8–8.2 ppm) .
Discussion of Key Findings
- R2 (Heterocyclic Core): Thiazolo[4,5-d]pyridazine may offer stronger π-stacking than quinazoline-sulfonyl groups, affecting target binding .
- Pharmacological Implications:
- Structural similarities to MMP inhibitors () and anticancer agents () suggest dual mechanisms of action for the target compound .
Biological Activity
The compound N-(2-methoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide, a member of the thiazolo[4,5-d]pyridazine family, has garnered attention due to its potential biological activities, particularly in the realm of cancer treatment and antimicrobial properties. This article delves into the biological activity of this compound, supported by relevant case studies and research findings.
Structural Features
This compound is characterized by:
- Thiazolo[4,5-d]pyridazine core : Known for diverse biological activities.
- Amide bond : Commonly associated with antimicrobial properties.
- Aromatic groups : Contributing to its potential pharmacological effects.
The molecular formula is , with a molecular weight of approximately 398.48 g/mol.
Anticancer Properties
Research indicates that compounds within the thiazolopyridazine class exhibit significant cytotoxic activity against various cancer cell lines. For instance:
- In vitro studies have shown that derivatives of thiazolopyridazines possess IC50 values ranging from 6.90 to 51.46 μM when tested against human cancer cell lines such as MCF-7 (breast), HCT-116 (colon), and A549 (lung) .
- A specific derivative demonstrated an IC50 value of 10.39 μM against the MCF-7 cell line, indicating potent anticancer activity relative to doxorubicin .
Antimicrobial Activity
The presence of aromatic rings and amide bonds in this compound suggests potential antimicrobial properties:
- Many successful antibiotics contain similar structural features, which may enhance their efficacy against microbial strains .
Kinase Inhibition
The thiazolopyridazine scaffold is recognized for its potential as a kinase inhibitor. Kinases play critical roles in cellular processes, and developing specific inhibitors is a key area in cancer therapy research:
- Further studies are required to determine if this compound exhibits inhibitory activity against specific kinases .
Summary of Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Thiazolo-pyridazine core | Anticancer, Antimicrobial |
| N-(3,4-dimethoxyphenyl)-2-(thiazolo[4,5-d]pyrimidin-7(8H)-one) | Thiazole-pyrimidine core | Anticancer |
| N-(2-chlorobenzyl)-2-(thiazolo[4,5-d]pyrimidin-7(8H)-one) | Chlorobenzene substituent | Antimicrobial |
Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 Value (μM) | Reference Drug IC50 (μM) |
|---|---|---|
| MCF-7 | 10.39 | 19.35 |
| HCT-116 | 6.90 | 11.26 |
| A549 | Range: 14.34–51.46 | 23.47 |
Study on Thiazolopyridazine Derivatives
A study evaluated the cytotoxic activities of various thiazolopyridazine derivatives against multiple cancer cell lines using an MTT colorimetric assay:
- Methodology : The study utilized doxorubicin as a reference drug.
- Results : Compounds exhibited varying degrees of cytotoxicity with notable efficacy against the MCF-7 cell line.
This research serves as a foundation for further investigations into the design and preparation of new anticancer agents based on the thiazolopyridazine structure .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing N-(2-methoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide?
- Methodological Answer : The synthesis of structurally related acetamides typically involves multi-step reactions, including substitution, reduction, and condensation. For example:
- Substitution : Reacting nitrobenzene derivatives with methoxy-substituted alcohols under alkaline conditions (e.g., K₂CO₃ in DMF) to introduce ether linkages .
- Reduction : Using iron powder in acidic conditions to reduce nitro groups to amines .
- Condensation : Coupling intermediates (e.g., aniline derivatives) with activated carbonyl groups (e.g., cyanoacetic acid) using condensing agents like DCC or EDC .
- Optimization : Solvent choice (DMF for polar aprotic conditions) and base selection (K₂CO₃ for mild deprotonation) are critical for yield improvement .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : A combination of techniques ensures structural validation:
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1667 cm⁻¹, NH at ~3468 cm⁻¹) .
- ¹H/¹³C NMR : Assigns protons (e.g., methoxy groups at δ 3.8 ppm) and carbons in aromatic/heterocyclic systems .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., m/z 430.2 [M+1]⁺) and fragmentation patterns .
- Elemental Analysis : Validates purity, though discrepancies (e.g., C: 53.1% calculated vs. 54.21% observed) may arise from hygroscopicity or solvent retention .
Q. How is the biological activity of such acetamide derivatives evaluated preclinically?
- Methodological Answer : Preclinical evaluation includes:
- In Vitro Assays : Testing enzyme inhibition (e.g., lipoxygenase) or receptor binding using purified targets .
- In Vivo Models : Administering compounds to rodents (e.g., Wistar albino mice) to assess hypoglycemic activity, with dose-response curves and toxicity profiling (LD₅₀ determination) .
- Data Interpretation : Statistical analysis (e.g., ANOVA) to compare treated vs. control groups, ensuring p < 0.05 significance .
Advanced Research Questions
Q. How can condensation reactions in thiazolo-pyridazinone acetamide synthesis be optimized to improve yield?
- Methodological Answer :
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amine intermediates .
- Catalysis : Using DMAP or TMSCl as catalysts to activate carboxyl groups .
- Workflow Example :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Condensation | Cyanoacetic acid, DCC, RT | 65–75 |
| Purification | Column chromatography (EtOAc/hexane) | 90–95 |
- Challenges : Competing side reactions (e.g., dimerization) require strict stoichiometric control .
Q. How should researchers address discrepancies between elemental analysis and spectral data?
- Methodological Answer :
- Root Causes : Hygroscopic intermediates, incomplete drying, or impurities from side reactions .
- Resolution Strategies :
- Repeated Recrystallization : Use solvent pairs (e.g., EtOAc/hexane) to remove polar impurities .
- Alternative Techniques : Validate purity via HPLC (e.g., >95% area under the curve) or HRMS .
- Case Study : A reported compound showed C: 54.21% vs. 53.1% calculated, resolved by drying under high vacuum for 24 hours .
Q. What computational approaches predict the compound’s binding interactions with biological targets?
- Methodological Answer :
- Docking Studies : Use software (e.g., AutoDock Vina) to model interactions with enzymes (e.g., cyclooxygenase-2) .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the thiazole ring) with activity .
- Data Utilization : PubChem-derived descriptors (e.g., topological polar surface area, logP) guide solubility and permeability predictions .
Q. How can structural analogs be designed to improve pharmacokinetic properties?
- Methodological Answer :
- Backbone Modifications : Introduce sulfone or phosphonate groups to enhance solubility (e.g., replacing methyl with sulfonamide) .
- SAR Insights :
- Methoxy Position : Ortho-substitution on phenyl rings improves metabolic stability .
- Heterocycle Variation : Replacing thiazolo-pyridazinone with pyrazolo-pyrimidinone alters selectivity .
- In Silico Screening : Virtual libraries of N-substituted acetamides prioritize candidates with optimal ADMET profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
